tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C12H22N2O4 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-6-5-12(13,8-14)7-9(15)17-4/h5-8,13H2,1-4H3 |
InChI Key |
YZHXQTXXFNOLGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Starting from a suitably protected pyrrolidine precursor, often a tert-butyl carbamate (Boc) protected pyrrolidine.
- Introduction of the 2-methoxy-2-oxoethyl group via esterification or alkylation.
- Installation or preservation of the amino group at the 3-position.
- Careful control of stereochemistry to obtain the desired enantiomer or diastereomer.
Detailed Preparation Methods
Starting Materials and Key Intermediates
- tert-Butyl pyrrolidine-1-carboxylate derivatives serve as the backbone.
- Commercially available Boc-protected pyrrolidines or pyrrolidine-3-carboxylic acid derivatives are common starting points.
- Methyl esters or methoxy-substituted acetic acid derivatives are used to introduce the 2-methoxy-2-oxoethyl group.
Stepwise Synthesis Approach
Step 1: Protection and Activation
- The pyrrolidine nitrogen is protected with a tert-butyl carbamate group (Boc protection) to prevent side reactions during subsequent steps.
- Activation of the carboxylic acid or ester group is achieved using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide or ester bond formation.
Step 2: Introduction of the 2-Methoxy-2-oxoethyl Group
- Alkylation of the 3-position of the pyrrolidine ring with methyl bromoacetate or similar electrophiles under basic conditions (e.g., using LHMDS - lithium hexamethyldisilazide) allows the installation of the methoxycarbonylmethyl substituent.
- Alternatively, esterification of the corresponding carboxylic acid with methanol under acidic conditions can yield the methoxy ester.
Step 3: Amination at the 3-Position
- The amino group can be introduced via nucleophilic substitution or reductive amination.
- In some protocols, the amino group is already present in the starting material, and the synthetic steps are designed to preserve it.
- Reductive amination may involve the use of reducing agents such as sodium cyanoborohydride or super-hydride reagents.
Step 4: Purification and Stereochemical Control
- Diastereomeric mixtures formed during alkylation or amination are separated by flash chromatography or crystallization.
- Epimerization under basic conditions (e.g., NaOH in ethanol at elevated temperatures) can be used to obtain a single stereoisomer.
- The final product is purified by column chromatography or recrystallization to achieve high purity (>95%).
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection | Boc2O, base (e.g., triethylamine), solvent (DCM) | 85-90 | Standard carbamate protection |
| Alkylation | LHMDS, methyl bromoacetate, THF, -78°C to RT | 35-45 | Diastereomeric mixture possible |
| Reductive amination | NaBH3CN, aldehyde/ketone, MeOH, pH 6-7 | 70-80 | Amino group installation |
| Epimerization | NaOH (10 equiv), EtOH, 100°C | >90 | Stereochemical purity enhancement |
| Esterification | Methanol, acid catalyst (HCl or H2SO4) | 70-80 | Methyl ester formation |
Preparation of Stock Solutions and Formulations
For research applications, the compound is often prepared as stock solutions:
| Amount of Compound | Solvent Volume for 10 mM Solution (mL) | Solvent Type |
|---|---|---|
| 1 mg | 0.3871 | DMSO or suitable organic solvent |
| 5 mg | 1.9357 | DMSO or suitable organic solvent |
| 10 mg | 3.8713 | DMSO or suitable organic solvent |
- Stock solutions are stored at 2-8°C protected from light or at -20°C to -80°C for longer stability.
- Solubility can be enhanced by gentle heating (37°C) and sonication.
- For in vivo formulations, DMSO master solutions are diluted with PEG300, Tween 80, corn oil, or water in a stepwise manner ensuring clarity at each step.
Summary Table of Preparation Methods
Research Findings and Practical Notes
- The stereochemical purity of the final compound is critical for biological activity and is controlled by epimerization and chromatographic separation.
- The use of coupling agents like EDCI/HOBt is essential for efficient amide bond formation without racemization.
- The compound’s solubility profile requires careful solvent selection for stock solutions and formulations, with DMSO being the preferred solvent.
- The tert-butyl carbamate group provides stability during synthesis and can be removed under acidic conditions if needed for further derivatization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino or methoxy groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Its structure includes a tert-butyl group and a methoxy-2-oxoethyl substituent, contributing to its unique reactivity and biological activity .
Enzyme Interactions and Protein-Ligand Binding
Research indicates that tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate can form stable complexes with various biomolecules, suggesting potential therapeutic applications. It has been studied for its interactions with enzymes, which could lead to the development of new drugs targeting specific pathways in diseases such as cancer .
Antitumor Activity
The compound has shown promise in antitumor studies. For instance, derivatives of similar compounds have been evaluated for their effects on triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468). These studies demonstrated that certain derivatives could inhibit cell growth significantly while exhibiting low toxicity to non-tumorigenic cells . This highlights the potential of this compound in cancer therapeutics.
Synthesis and Organic Chemistry
This compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for various modifications, leading to the creation of novel compounds with diverse biological activities .
Table 1: Structural Comparisons with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-butyl 3-amino-3-(2-hydroxy-2-oxoethyl)pyrrolidine-1-carboxylate | Hydroxy instead of methoxy | Potentially different solubility characteristics |
| tert-butyl 3-amino-3-(2-chloro-2-oxoethyl)pyrrolidine-1-carboxylate | Chlorine substituent | May exhibit different reactivity patterns |
| tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate | Ethoxy substituent | Variations in biological activity due to ethoxy group |
A study evaluated the biological properties of related compounds, demonstrating that certain derivatives could significantly reduce viable cell numbers in cancer cell lines while increasing the proportion of cells in the G0/G1 phase of the cell cycle, indicating a potential mechanism for their antitumor effects . Such findings underscore the importance of further exploring this compound for therapeutic applications.
Synthesis Techniques
The synthesis typically involves multi-step processes that can include amination and esterification reactions, which are crucial for obtaining high yields of the desired compound while minimizing by-products . Understanding these synthetic pathways is essential for scaling up production for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereochemical and Positional Isomers
Key Compounds:
- rac-tert-Butyl (2R,4S)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate hydrochloride (): A racemic mixture with amino and ester groups at positions 4 and 2, respectively. The hydrochloride salt form improves solubility in polar solvents.
- (2S,4R)-tert-Butyl 4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (): Enantiomerically pure isomer priced at €1,150/50 mg, highlighting the cost premium for stereochemical precision.
Key Insight : Positional isomerism and stereochemistry significantly influence synthetic utility and cost. The target compound’s 3,3-disubstitution pattern distinguishes it from 2,4-substituted analogs.
Functional Group Variations
Key Compounds:
- (R)-Methyl 2-(pyrrolidin-2-yl)acetate (): Simpler structure lacking the Boc and amino groups (CAS: 132482-05-4). Molecular weight 143.18 g/mol vs. the target compound’s ~300 g/mol.
- tert-Butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate (): Contains a lipophilic 4-octylphenyl group instead of the amino moiety, tailored for hydrophobic interactions in anticancer agents.
Key Insight: Functional group diversity dictates application scope. The amino group in the target compound enables further derivatization, unlike simpler esters.
Pyridine-Containing Analogs
Key Compounds (–8):
- tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): Bromopyridine substituent enhances reactivity for cross-coupling.
- tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): Iodo and pyrrolidinyl groups enable diversification via Suzuki or Buchwald–Hartwig reactions.
| Property | Target Compound | Bromopyridine Analog | Iodopyridine Analog |
|---|---|---|---|
| Core Structure | Pyrrolidine | Pyrrolidine + pyridine | Pyrrolidine + pyridine |
| Key Substituents | Amino, ester | Bromine, methoxy | Iodine, pyrrolidinyl |
| Reactivity | Amine acylation, ester hydrolysis | Halogen-mediated coupling | Halogen-mediated coupling |
| Potential Use | Peptide synthesis | Catalysis/Pharmaceuticals | Radiolabeling or imaging |
Key Insight: Pyridine-containing analogs are tailored for metal-catalyzed reactions, unlike the target compound’s amino-ester system.
Biological Activity
tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS Number: 1784037-40-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₂₂N₂O₄
- Molecular Weight : 258.32 g/mol
- Solubility : Soluble in organic solvents with varying solubility reported (up to 3.35 mg/ml) .
- Bioavailability Score : 0.55, indicating moderate bioavailability .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that derivatives of pyrrolidine compounds often demonstrate cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial for regulating cell death .
-
Case Studies :
- A study published in MDPI explored the structure-activity relationship (SAR) of similar pyrrolidine derivatives, highlighting their efficacy against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings suggest that modifications to the pyrrolidine structure can enhance anticancer activity .
- In another case, a derivative of this compound was tested against HepG2 liver carcinoma cells, showing a significant reduction in cell viability compared to control groups .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored, particularly in models of neurodegenerative diseases.
- Mechanism : The compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This is facilitated through the modulation of signaling pathways involved in neuroinflammation .
- Research Findings :
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application.
| Parameter | Value |
|---|---|
| Absorption | High |
| Volume of Distribution | Moderate |
| Metabolism | Hepatic |
| Elimination Half-life | Not yet established |
Q & A
Q. Table 1. Representative Reaction Conditions
| Reagents | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| EDC/HOBt, DIPEA | DCM | 67 | 95 | |
| DIPEA, RT | THF | 60 | 90 |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign signals for the Boc group (δ ~1.4 ppm, 9H), methoxy group (δ ~3.7 ppm), and pyrrolidine backbone (δ 2.0–4.5 ppm). Rotameric splitting in NMR may require low-temperature analysis (e.g., 278 K) .
- HRMS : Confirm molecular ion [M+Na]+ with <1 ppm error (e.g., C13H21N5NaO5: Calc. 350.1435, Found 350.1445) .
- IR : Identify carbonyl stretches (1708–1756 cm⁻¹) for Boc and ester groups .
Advanced: How can late-stage functionalization of this compound be achieved for drug discovery applications?
Methodological Answer:
The tertiary amine and ester moieties enable diverse modifications:
- Azidation : Use diazotransfer reagents (e.g., imidazole-1-sulfonyl azide) to introduce azide groups at the pyrrolidine N-terminal for click chemistry .
- Peptide Coupling : React the amine with activated esters (e.g., Fmoc-protected amino acids) to build peptidomimetic libraries .
- Boc Deprotection : Treat with TFA/DCM (1:1) to expose the amine for further alkylation or acylation .
Key Challenge : Competing rotamers during azidation require chiral HPLC (e.g., CHIRALPAK IA column) for diastereomer separation .
Advanced: How can stereochemical integrity be maintained during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (S)-proline derivatives to enforce configuration at the 3-amino position .
- Low-Temperature Reactions : Minimize epimerization by maintaining temperatures ≤0°C during coupling steps .
- Circular Dichroism (CD) : Monitor chiral centers post-synthesis; deviations in Cotton effects indicate racemization .
Q. Table 2. Stereochemical Control Strategies
| Strategy | Success Rate | Limitations | Reference |
|---|---|---|---|
| Chiral HPLC | 85% | High solvent consumption | |
| Cryogenic Coupling | 90% | Slow reaction kinetics |
Advanced: How should contradictory NMR data (e.g., rotameric splitting) be resolved?
Methodological Answer:
- Variable-Temperature NMR : Perform 1H NMR at 278–318 K to coalesce rotameric signals and assign true chemical environments .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict chemical shifts and validate assignments .
Basic: What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility : Highly soluble in DCM, THF, and DMF; sparingly soluble in water (<1 mg/mL). Add co-solvents (e.g., 10% DMSO) for aqueous workflows .
- Stability : Store at –20°C under inert gas (N2/Ar). The Boc group hydrolyzes in acidic/alkaline conditions (pH <4 or >10) .
Advanced: How can this compound serve as a building block for sp³-rich fragment libraries?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
